3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethyl group and a thiophen-2-ylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-thiophenecarboxaldehyde and ethyl acetoacetate as the primary starting materials.
Reaction Steps: The process involves a Knoevenagel condensation reaction followed by cyclization to form the pyrimidine ring.
Conditions: The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using crystallization techniques to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels, which can lead to anesthetic effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Ethyl-6-[(thiophen-2-yl)methyl]pyrimidin-2,4(1H,3H)-dione
3-Ethyl-6-[(thiophen-2-yl)methyl]pyrimidin-2,4-dione
3-Ethyl-6-[(thiophen-2-yl)methyl]pyrimidin-2,4-dione hydrochloride
Uniqueness: Compared to similar compounds, 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a unique structural feature with the tetrahydropyrimidine ring, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)7-8(12-11(13)15)6-9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJTZCALZNSCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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